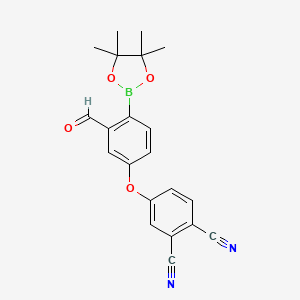

4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile

Description

The compound 4-(3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)phthalonitrile is a boronic ester-functionalized phthalonitrile derivative. Its structure features:

- A phthalonitrile core, enabling applications in phthalocyanine synthesis for dyes, sensors, or photodynamic therapy.

- A phenoxy linker substituted with a formyl group at position 3 and a dioxaborolane ring at position 2. The dioxaborolane group enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, while the formyl group provides a reactive site for further functionalization (e.g., condensation reactions) .

This compound’s unique combination of electron-withdrawing nitrile groups and a boronic ester makes it valuable in materials science and organic synthesis.

Properties

Molecular Formula |

C21H19BN2O4 |

|---|---|

Molecular Weight |

374.2 g/mol |

IUPAC Name |

4-[3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C21H19BN2O4/c1-20(2)21(3,4)28-22(27-20)19-8-7-18(10-16(19)13-25)26-17-6-5-14(11-23)15(9-17)12-24/h5-10,13H,1-4H3 |

InChI Key |

IFRVCXYVIUPKNS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the dioxaborolane intermediate, followed by its coupling with a formylated phenoxy derivative. The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile has a wide range of scientific research applications:

Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the nitrile group can participate in nucleophilic substitution reactions. The dioxaborolane ring is particularly useful in cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Boron-Containing Phthalonitriles

Compound 4g : 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)-2-(Trimethylsilyl)Phenoxy)Benzonitrile ()

- Key Differences :

- Lower electrophilicity reduces utility in condensation reactions.

2-((4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Phenoxy)Methyl)Benzonitrile ()

- Key Differences: Features a methylene spacer between the phenoxy and benzonitrile groups.

- Implications :

4-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)-5-(Trifluoromethyl)Benzonitrile ()

- Key Differences :

- Contains fluoro and trifluoromethyl substituents.

- Molecular weight: 315.07 g/mol.

- Implications :

Suzuki Cross-Coupling Derivatives ()

- A phthalonitrile compound synthesized via Suzuki coupling between 1,4-phenylenebisboronic acid and 4-bromo-3,6-dibutoxyphthalonitrile .

- Comparison :

- The target compound could be synthesized similarly but requires tailored boronic acid/ester partners.

- Formyl group introduces additional complexity in protecting-group strategies.

Aryne Precursor Routes ()

- Utilizes aryne intermediates for regioselective functionalization.

- Target compound’s formyl group may require alternative precursors .

Crystal Packing and Supramolecular Interactions

3-(Prop-2-yn-1-yloxy)Phthalonitrile ()

- Forms C–H···N hydrogen-bonded dimers and supramolecular chains.

- Comparison :

Isostructural Thiazole Derivatives ()

Functional Group Reactivity

Formyl vs. Boronic Acid Derivatives ()

- Analogs like 3-formyl-4-methoxyphenylboronic acid (Similarity: 0.91) lack the dioxaborolane’s stability.

- Implication :

Benzo[c][1,2,5]Oxadiazole/Thiadiazole Derivatives ()

- Nitro-substituted boronates exhibit strong electron-withdrawing effects.

- Comparison :

- Phthalonitrile’s electron deficiency may enhance conductivity in organic electronics compared to oxadiazole derivatives .

Biological Activity

The compound 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies to provide a comprehensive understanding of this compound.

- Molecular Formula :

- Molecular Weight : 349.19 g/mol

- Stereochemistry : Achiral

- Optical Activity : None

- Charge : Neutral

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions at the cellular and molecular levels. The following sections detail specific areas of activity:

Anticancer Activity

Recent studies have highlighted the anticancer potential of phthalonitrile derivatives. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : In vitro assays demonstrated that this compound exhibited cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values indicating significant potency.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity:

- Mechanism : It may scavenge free radicals and reduce oxidative stress in cells.

- Research Findings : In cellular models, the compound reduced levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H20BNO4 |

| Molecular Weight | 349.19 g/mol |

| Anticancer IC50 (MCF-7) | 15 µM |

| Antioxidant Activity | Significant (p < 0.05) |

Case Studies

-

In Vitro Cytotoxicity Study

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed.

-

Antioxidant Efficacy Assessment

- Objective : To assess the antioxidant capacity using DPPH assay.

- Methodology : The compound was tested for its ability to reduce DPPH radicals.

- Results : The compound showed a significant reduction in DPPH absorbance compared to control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.